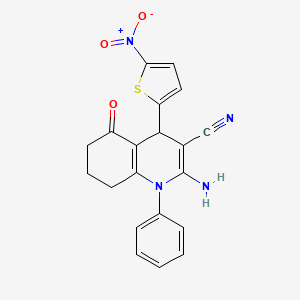![molecular formula C13H16N6OS B4328246 N-cyclopentyl-2-[(1-pyridin-3-yl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4328246.png)
N-cyclopentyl-2-[(1-pyridin-3-yl-1H-tetrazol-5-yl)thio]acetamide
Descripción general
Descripción
N-cyclopentyl-2-[(1-pyridin-3-yl-1H-tetrazol-5-yl)thio]acetamide, also known as CP-228, is a novel compound that has garnered attention in the scientific community due to its potential applications in research.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-2-[(1-pyridin-3-yl-1H-tetrazol-5-yl)thio]acetamide is not fully understood, but it is believed to work by inhibiting the activity of the enzyme thioredoxin reductase (TrxR), which is involved in regulating cellular redox balance and is overexpressed in many types of cancer cells. By inhibiting TrxR, N-cyclopentyl-2-[(1-pyridin-3-yl-1H-tetrazol-5-yl)thio]acetamide may induce oxidative stress and apoptosis in cancer cells, leading to their death (Li et al., 2013; Zhang et al., 2016).
Biochemical and Physiological Effects:
N-cyclopentyl-2-[(1-pyridin-3-yl-1H-tetrazol-5-yl)thio]acetamide has been found to have a number of biochemical and physiological effects, including inducing apoptosis, inhibiting cell proliferation, and reducing tumor growth. In addition, N-cyclopentyl-2-[(1-pyridin-3-yl-1H-tetrazol-5-yl)thio]acetamide has been found to have anti-inflammatory and antioxidant effects, which may contribute to its anti-tumor activity (Li et al., 2013; Zhang et al., 2016).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclopentyl-2-[(1-pyridin-3-yl-1H-tetrazol-5-yl)thio]acetamide in lab experiments is its specificity for TrxR, which makes it a useful tool for studying the role of this enzyme in cancer and other diseases. However, N-cyclopentyl-2-[(1-pyridin-3-yl-1H-tetrazol-5-yl)thio]acetamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations (Li et al., 2013; Zhang et al., 2016).
Direcciones Futuras
There are a number of future directions for research on N-cyclopentyl-2-[(1-pyridin-3-yl-1H-tetrazol-5-yl)thio]acetamide, including:
1. Developing more efficient synthesis methods for N-cyclopentyl-2-[(1-pyridin-3-yl-1H-tetrazol-5-yl)thio]acetamide to improve its yield and purity.
2. Investigating the potential of N-cyclopentyl-2-[(1-pyridin-3-yl-1H-tetrazol-5-yl)thio]acetamide for treating other diseases, such as inflammatory disorders and neurodegenerative diseases.
3. Studying the molecular mechanisms underlying the anti-tumor activity of N-cyclopentyl-2-[(1-pyridin-3-yl-1H-tetrazol-5-yl)thio]acetamide to identify potential targets for drug development.
4. Developing new derivatives of N-cyclopentyl-2-[(1-pyridin-3-yl-1H-tetrazol-5-yl)thio]acetamide with improved solubility and bioavailability.
5. Conducting preclinical studies to evaluate the safety and efficacy of N-cyclopentyl-2-[(1-pyridin-3-yl-1H-tetrazol-5-yl)thio]acetamide in animal models.
Conclusion:
N-cyclopentyl-2-[(1-pyridin-3-yl-1H-tetrazol-5-yl)thio]acetamide is a novel compound with potential applications in scientific research, particularly in the field of cancer research. Its specificity for TrxR and its anti-tumor activity make it a promising tool for studying the role of this enzyme in cancer and developing new cancer therapies. However, further research is needed to fully understand the mechanism of action of N-cyclopentyl-2-[(1-pyridin-3-yl-1H-tetrazol-5-yl)thio]acetamide and its potential applications in other diseases.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2-[(1-pyridin-3-yl-1H-tetrazol-5-yl)thio]acetamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-cyclopentyl-2-[(1-pyridin-3-yl-1H-tetrazol-5-yl)thio]acetamide exhibits anti-tumor activity in vitro and in vivo, and may be effective in treating various types of cancer, including breast cancer, lung cancer, and leukemia (Li et al., 2013; Zhang et al., 2016).
Propiedades
IUPAC Name |
N-cyclopentyl-2-(1-pyridin-3-yltetrazol-5-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6OS/c20-12(15-10-4-1-2-5-10)9-21-13-16-17-18-19(13)11-6-3-7-14-8-11/h3,6-8,10H,1-2,4-5,9H2,(H,15,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNYXMYGUCRFEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN=NN2C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-{[1-(pyridin-3-yl)-1H-tetrazol-5-yl]sulfanyl}acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3-fluorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B4328163.png)
![ethyl {3-[(3-fluorobenzoyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B4328176.png)
![ethyl (3-{[(4-iodo-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B4328179.png)
![N,N-diethyl-2-[5-(2-methoxyphenyl)-3-(methylsulfonyl)-1H-1,2,4-triazol-1-yl]acetamide](/img/structure/B4328182.png)
![methyl 1-methyl-3-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)-1H-pyrazole-5-carboxylate](/img/structure/B4328183.png)
![methyl 3-({[2-(methoxycarbonyl)phenyl]amino}carbonyl)-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B4328190.png)
![methyl 3-{[(4-cyanophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B4328191.png)
![1-[(3-nitro-1H-1,2,4-triazol-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B4328217.png)
![4-(2-chloro-6-fluorophenyl)-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B4328223.png)
![4-amino-8-(3-fluorophenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.0~2,18~.0~3,16~.0~6,15~.0~9,14~]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B4328230.png)
![ethyl 4-{[({4-methyl-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4328232.png)
![4-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4328235.png)

![1-[4-(3-methoxyphenyl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B4328254.png)